
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Descripción general
Descripción
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 4-Hydroxypiperidine, include a melting point of 86-90 °C, boiling point of 108-114 °C/10 mmHg (lit.), density of 0.9903 (rough estimate), vapor pressure of 13Pa at 25℃, refractive index of 1.4400 (estimate), and a flash point of 226 °F .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacological Applications
A range of compounds, including Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate, have been synthesized and evaluated for various pharmacological activities. The key applications involve:
Antibacterial Properties : Certain derivatives, such as the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, demonstrated protective effects against E. coli and other gram-negative bacterial infections, suggesting a pro-drug mechanism of action (Santilli, Scotese, & Yurchenco, 1975).
Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines, designed as potential neuroleptics, showed inhibitory effects on apomorphine-induced stereotyped behavior in rats. Among these, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was notably potent, suggesting potential use in psychosis treatment (Iwanami et al., 1981).
Iron Excretion Enhancement : Compounds like 3-hydroxypyrid-4-ones with carboxylic or sulfonic acid groups have been explored for their ability to enhance iron excretion in bile and urine, showing similar effectiveness to neutral compounds when given parenterally (Molenda, Jones, & Basinger, 1994).
Cerebral Blood Flow Enhancement : 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate, another related compound, has been shown to increase cerebral blood flow under various conditions, suggesting potential therapeutic applications in enhancing blood flow and treating cerebral vascular constriction (Gan'shina et al., 2011).
Cognition and Attention Enhancement : H3 receptor antagonists like 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile have demonstrated potential in enhancing cognition and attention in animal models, highlighting possible applications in treating cognitive dysfunctions (Cowart et al., 2005).
Toxicity Evaluation of Aminoxyl Radicals : Studies on the toxicity of aminoxyl radicals, which are structurally similar, indicate a very low toxicity level and non-mutagenicity, supporting their safety in medicinal applications (Sosnovsky, 1992).
Analgesic Effects : Novel analgesics like M58996 have been evaluated for their effects on persistent and neuropathic pain in rats, indicating potential applications in pain management (Akada et al., 2006).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery . Therefore, the future directions of “Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate” could be in the field of drug discovery, given its piperidine nucleus.
Mecanismo De Acción
Piperidine, a six-membered ring with one nitrogen atom, is a common structure in many pharmaceuticals and plays a significant role in drug design . Similarly, pyrrolidine, a five-membered ring with one nitrogen atom, is also a common structure in many pharmaceuticals.
The specific activities of a compound depend on its structure and the functional groups it contains. In general, piperidine and pyrrolidine derivatives can interact with various biological targets, leading to different therapeutic effects. These can include anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
The mode of action of these compounds can vary widely, depending on their specific structures and the targets they interact with. They can act by binding to specific receptors, inhibiting enzymes, or interacting with other biological molecules .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its formulation, and the route of administration .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Propiedades
IUPAC Name |
ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h11,16H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORKQKJTABAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)(C)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

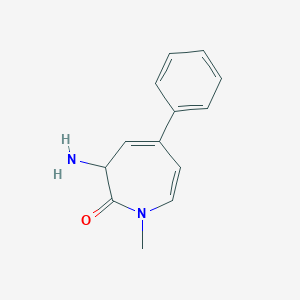

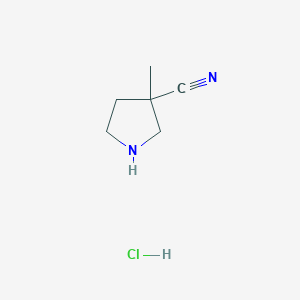

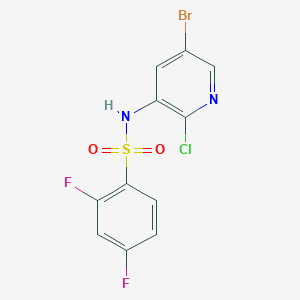
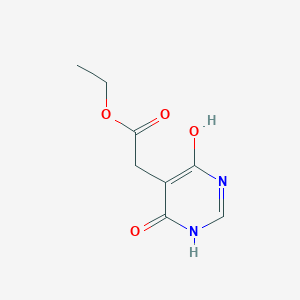
![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)
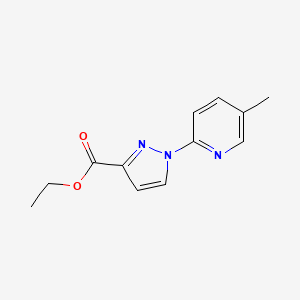

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)
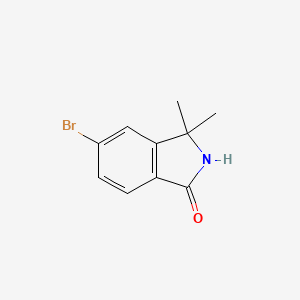
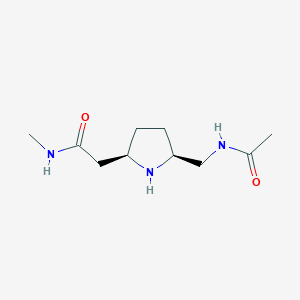

![1-[3-[(2-Chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399435.png)